molecular formula C17H11BrN8S B12595432 Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]- CAS No. 651316-45-9

Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]-

Cat. No.: B12595432
CAS No.: 651316-45-9
M. Wt: 439.3 g/mol
InChI Key: JLOOEGJHVAKUPD-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]-, is a heterocyclic aromatic compound with a pyrimidine core substituted at positions 2 and 4 with azide groups, a 4-bromophenyl group at position 5, and a 4-(methylthio)phenyl group at position 5. The presence of azide groups suggests reactivity for click chemistry or photolytic decomposition, while the bromophenyl and methylthiophenyl substituents may confer unique electronic and steric properties.

For instance, pyrimidines with halogenated aryl groups (e.g., 4-bromophenyl) often exhibit enhanced biological activity due to increased lipophilicity and improved binding affinity to biological targets . Similarly, methylthio-substituted pyrimidines are associated with antimicrobial and anticancer properties .

Properties

CAS No.

651316-45-9

Molecular Formula

C17H11BrN8S

Molecular Weight

439.3 g/mol

IUPAC Name

2,4-diazido-5-(4-bromophenyl)-6-(4-methylsulfanylphenyl)pyrimidine

InChI

InChI=1S/C17H11BrN8S/c1-27-13-8-4-11(5-9-13)15-14(10-2-6-12(18)7-3-10)16(23-25-19)22-17(21-15)24-26-20/h2-9H,1H3

InChI Key

JLOOEGJHVAKUPD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substitution Patterns and Reactivity

a. Azide-Substituted Pyrimidines The 2,4-diazido groups in the target compound distinguish it from most analogs in the evidence. In contrast, discusses diazo coupling reactions in pyrimidines, emphasizing that electron-rich substituents (e.g., amino or hydroxyl groups) are required for diazonium reactivity. The azide groups in the target compound may offer alternative pathways for functionalization compared to traditional diazo intermediates .

b. Bromophenyl-Substituted Pyrimidines
Compounds like 5-(4-bromophenyl)pyrimidine-4,6-diol (CAS: 706811-25-8) share the 4-bromophenyl substituent but lack azide and methylthio groups. These derivatives are intermediates in synthesizing bioactive molecules, such as Macitentan impurities, and their crystal structures often show intramolecular hydrogen bonding, which influences stability and solubility . In contrast, the target compound’s bromophenyl group may enhance π-π stacking interactions in biological systems .

c. Methylthiophenyl-Substituted Pyrimidines describes 2-imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone, synthesized via cyclocondensation. The methylthio group in this compound contributes to electron-donating effects, stabilizing the pyrimidine ring and enabling antimicrobial activity. Similarly, the methylthiophenyl group in the target compound may enhance metabolic stability and membrane permeability .

Structural and Electronic Features

a. Crystallographic Comparisons
The dihedral angles between the pyrimidine ring and substituents in (e.g., 12.8° for phenyl groups) suggest that steric effects in the target compound’s 4-bromophenyl and 4-methylthiophenyl groups may influence molecular packing and bioavailability. Weak C–H⋯O and C–H⋯π interactions observed in and are critical for stabilizing crystal structures, a feature likely shared by the target compound .

b. Computational Insights
employed Gaussian software to optimize a methylthiophenyl pyrimidine derivative, revealing planar geometries and delocalized electron densities. Similar computational analysis of the target compound could predict its reactivity and stability.

Data Table: Key Properties of Comparable Pyrimidine Derivatives

Compound Name Substituents Biological Activity Key Structural Features Reference
5-(4-Bromophenyl)pyrimidine-4,6-diol 4-Bromophenyl, diol Intermediate for pharmaceuticals Intramolecular hydrogen bonds
2-Imino-4-(4-(methylthio)phenyl)-6-phenyltetrahydropyrimidin-5-yl methanone Methylthiophenyl, phenyl Antimicrobial Planar ring, optimized geometry
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine Fluoro, methoxyphenyl Antibacterial Dihedral angles: 12.8°, weak H-bonds
Ethyl 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate Fluorophenyl, isopropyl N/A (structural study) C–H⋯O interactions

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